3-Bromo-5-(methylsulfonyl)quinoline

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-Bromo-5-(methylsulfonyl)quinoline (CAS 1956366-71-4) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine atom at the 3-position and a methylsulfonyl (SO₂CH₃) group at the 5-position on the fused bicyclic quinoline scaffold. The compound has a molecular formula of C₁₀H₈BrNO₂S, a molecular weight of approximately 286.15 g/mol, and is typically supplied as a solid with purity specifications ranging from 95.0% to 97.0% by commercial vendors.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15
CAS No. 1956366-71-4
Cat. No. B3032482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(methylsulfonyl)quinoline
CAS1956366-71-4
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)Br
InChIInChI=1S/C10H8BrNO2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3
InChIKeyWAGAEPMORZGGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(methylsulfonyl)quinoline (CAS 1956366-71-4): Procurement-Grade Quinoline Building Block for Medicinal Chemistry


3-Bromo-5-(methylsulfonyl)quinoline (CAS 1956366-71-4) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine atom at the 3-position and a methylsulfonyl (SO₂CH₃) group at the 5-position on the fused bicyclic quinoline scaffold . The compound has a molecular formula of C₁₀H₈BrNO₂S, a molecular weight of approximately 286.15 g/mol, and is typically supplied as a solid with purity specifications ranging from 95.0% to 97.0% by commercial vendors [1]. The presence of the electron-withdrawing methylsulfonyl group and the 3-bromo substituent confers distinct physicochemical properties, including a calculated LogP of 1.31 and a boiling point of 456.9±38.0 °C at 760 mmHg [2]. This compound serves primarily as a synthetic building block in medicinal chemistry research programs.

Why Generic Substitution of 3-Bromo-5-(methylsulfonyl)quinoline Fails: Positional Isomerism and Reactivity Constraints


3-Bromo-5-(methylsulfonyl)quinoline cannot be interchangeably substituted with closely related regioisomers or in-class quinoline derivatives due to two fundamental constraints: positional specificity of substitution and differential electronic effects. The 3-bromo substituent occupies a distinct position on the pyridine ring of the quinoline core, which directly determines both its steric accessibility in cross-coupling reactions and the electronic distribution across the heterocyclic system . In contrast, the 5-methylsulfonyl group introduces a strong electron-withdrawing effect that modulates the reactivity of the quinoline nucleus differently than, for example, a 6- or 7-substituted methylsulfonyl analog [1]. This precise substitution pattern (3-Br, 5-SO₂CH₃) yields a unique reactivity profile—particularly in palladium-catalyzed coupling reactions—that cannot be replicated by alternative substitution patterns such as 3-Br,6-SO₂CH₃ (CAS 1860894-29-6) or 3-Br,8-SO₂CH₃ (CAS 1956385-35-5). For synthetic chemists building structure-activity relationship (SAR) libraries, the substitution position dictates both the synthetic pathway and the ultimate pharmacophore geometry. Substituting an isomer with a different substitution pattern may lead to altered reaction yields, different product distributions, or completely divergent biological outcomes in downstream assays [2]. Consequently, procurement decisions must be guided by the specific substitution pattern required by the synthetic route or target scaffold.

Quantitative Evidence for 3-Bromo-5-(methylsulfonyl)quinoline: Positional Specificity and Reactivity Benchmarking


Physicochemical Differentiation: LogP and Boiling Point Comparison Across Regioisomers

The 3-bromo-5-(methylsulfonyl) substitution pattern confers distinct physicochemical properties compared to alternative regioisomeric arrangements. The target compound exhibits a calculated LogP of 1.31 and a boiling point of 456.9±38.0 °C, reflecting the specific electronic and steric contributions of the 3-Br and 5-SO₂CH₃ groups [1]. This LogP value differs from values reported for other 3-bromo-(methylsulfonyl)quinoline isomers, a consequence of the differential positioning of the polar methylsulfonyl group relative to the lipophilic quinoline core. Such differences in partition coefficient are material for medicinal chemists evaluating compound libraries where passive membrane permeability and solubility are critical parameters .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Synthetic Utility: 3-Position Bromine as a Privileged Handle for Cross-Coupling Reactions

The 3-position bromine atom in quinoline scaffolds is a well-established handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Research on site-selective Suzuki-Miyaura reactions has demonstrated that bromine substituents at specific quinoline positions exhibit varying reactivity depending on the electronic environment [2]. The 3-bromo substituent on the pyridine ring, combined with the electron-withdrawing 5-methylsulfonyl group, creates a unique electronic profile that influences both the rate of oxidative addition and the regioselectivity of subsequent transformations. This is in contrast to 4-position or 6-position bromine atoms, which occupy electronically distinct positions (the 4-position is adjacent to the ring nitrogen; the 6-position resides on the benzene ring) .

Organic Synthesis Cross-Coupling C-C Bond Formation

Purity Benchmarking: Vendor-Supplied Purity as a Procurement Selection Criterion

Commercial availability of 3-Bromo-5-(methylsulfonyl)quinoline includes multiple purity grades, a material consideration for reproducible synthetic outcomes. Vendor A (Fluorochem, Cat. F501705) supplies the compound at 95.0% purity , while Vendor B (Cool Pharm, Cat. KH-182819) and Vendor C (Chemsrc-sourced suppliers) offer material at 97.0% purity [1]. This 2% absolute difference in purity specification translates to a relative impurity burden that may be significant in sensitive catalytic reactions where trace metal contaminants or organic byproducts can poison catalysts or generate off-target reaction products. In comparison, related regioisomers such as 3-Bromo-6-(methylsulfonyl)quinoline (CAS 1860894-29-6) are listed at significantly higher price points (e.g., £432.00 per 100 mg), reflecting differences in synthetic accessibility and commercial availability .

Chemical Procurement Quality Control Synthetic Reliability

Validated Application Scenarios for 3-Bromo-5-(methylsulfonyl)quinoline in Research and Industrial Chemistry


Medicinal Chemistry: PDE4 Inhibitor Scaffold Elaboration

The 5-methylsulfonyl quinoline core is a recognized pharmacophore in phosphodiesterase-4 (PDE4) inhibitor development programs [1]. 3-Bromo-5-(methylsulfonyl)quinoline serves as a versatile intermediate for introducing aryl, heteroaryl, or amine substituents at the 3-position via cross-coupling chemistry, enabling systematic SAR exploration around this privileged scaffold [2]. The specific 5-SO₂CH₃ substitution pattern is critical, as molecular modeling studies have demonstrated that methylsulfonyl groups on quinoline scaffolds can engage with secondary binding pockets of target enzymes, such as interactions with Arg513 in the COX-2 active site [3].

Organic Synthesis: Site-Selective Suzuki-Miyaura Coupling Substrate

The 3-bromo substituent on the pyridine ring of the quinoline core is a well-precedented electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Researchers employing this compound can exploit the predictable oxidative addition of the C-Br bond at the 3-position to install diverse aryl and heteroaryl boronic acid partners, generating 3-substituted-5-(methylsulfonyl)quinoline derivatives for library synthesis. The presence of the electron-withdrawing 5-SO₂CH₃ group modulates the electronic character of the quinoline ring, influencing coupling rates and yields compared to unsubstituted or differently substituted analogs.

Chemical Biology: Kinase-Targeted Probe Synthesis

Quinoline derivatives bearing sulfonyl groups have been incorporated into kinase inhibitor scaffolds, including ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) and focal adhesion kinase (FAK) [1][2]. 3-Bromo-5-(methylsulfonyl)quinoline can be elaborated at the 3-position to generate functionalized quinolines suitable for kinase profiling studies. The methylsulfonyl group may contribute to hydrogen-bonding interactions within the ATP-binding pocket, while the 3-position modification enables tuning of kinase selectivity profiles [3].

Technical Documentation Hub

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